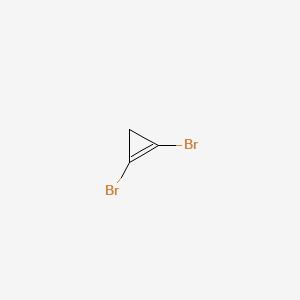![molecular formula C9H20OSSi B14328560 Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane CAS No. 98194-90-2](/img/structure/B14328560.png)
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane is a specialized organosilicon compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by the presence of a trimethylsilyl group attached to a sulfanyl-substituted oxane ring, making it a versatile reagent in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable oxane derivative in the presence of a base. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and in the modification of biomolecules for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups during multi-step synthesis. The sulfanyl group can participate in redox reactions and act as a nucleophile in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler analog with only a trimethylsilyl group.
Bis(trimethylsilyl)sulfide: Contains two trimethylsilyl groups attached to a sulfur atom.
Tetramethylsilane: A related compound with four methyl groups attached to silicon.
Uniqueness
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane is unique due to the presence of both the oxane ring and the sulfanyl group, which confer distinct reactivity and stability. This combination allows for a broader range of chemical transformations and applications compared to simpler silanes.
Propiedades
Número CAS |
98194-90-2 |
|---|---|
Fórmula molecular |
C9H20OSSi |
Peso molecular |
204.41 g/mol |
Nombre IUPAC |
trimethyl(oxan-2-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H20OSSi/c1-12(2,3)8-11-9-6-4-5-7-10-9/h9H,4-8H2,1-3H3 |
Clave InChI |
CBGNMERHCKSEBS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CSC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


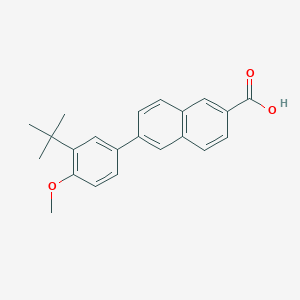
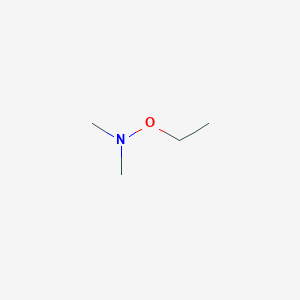
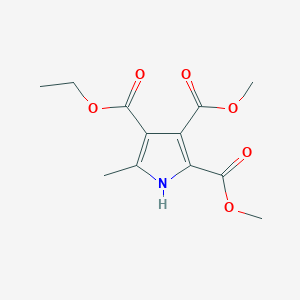

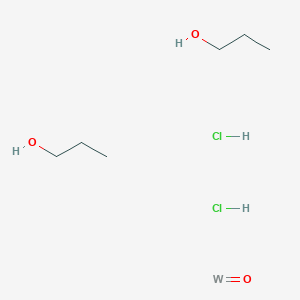
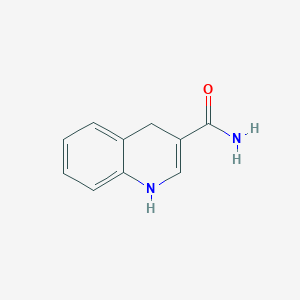
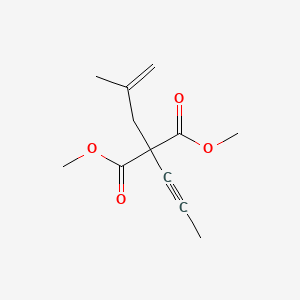

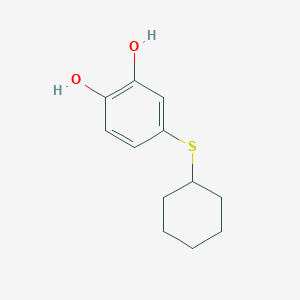
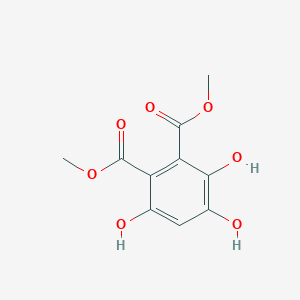

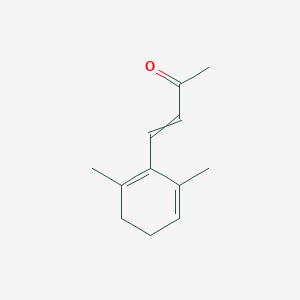
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
